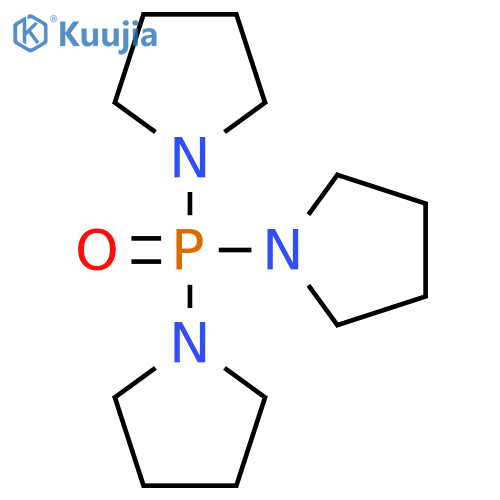Cas no 6415-07-2 (Tris(N,N-tetramethylene)phosphoric Acid Triamide)
トリス(N,N-テトラメチレン)リン酸トリアミドは、高度に特異的なリン酸アミド系化合物であり、有機合成や高分子化学における多機能な反応中間体として重要な役割を果たします。その特徴的な構造により、優れた熱安定性と化学的安定性を示し、高温条件下でも分解しにくい性質を持ちます。また、求核試薬としての反応性に加え、配位子として金属触媒と組み合わせた反応系での応用も可能です。特に、ポリマー改質剤や難燃剤としての利用が注目されており、材料科学分野での幅広い適用性が期待されています。

6415-07-2 structure
商品名:Tris(N,N-tetramethylene)phosphoric Acid Triamide
Tris(N,N-tetramethylene)phosphoric Acid Triamide 化学的及び物理的性質
名前と識別子
-
- Tri(pyrrolidin-1-yl)phosphine oxide
- Tri(N,N-tetra-Methylene) Phosphor Amide
- TTP
- Tris(pyrrolidinophosphine) oxide
- Tripyrrolidinophosphine Oxide
- Tris(N,N-tetramethylene)phosphoric acid triamide
- p-Tolylacetic acid
- Phosphoric acid tripyrrolidide
- Tris(N,N-tetramethylene)phosphoric Triamide
- Tris(pyrrolidinophosphine)oxide
- 66805-06-9
- ALB2R4N5A5
- 1,1',1''-Phosphinylidynetrispyrrolidine
- NSC-221655
- SCHEMBL535105
- 1-[BIS(PYRROLIDIN-1-YL)PHOSPHOROSO]PYRROLIDINE
- NSC221656
- CS-W010169
- A25378
- C93499
- AKOS015915221
- 1,1',1''-Phosphinylidynetris[pyrrolidine]
- 1-[Di(1-pyrrolidinyl)phosphoryl]pyrrolidine #
- Pyrrolidine, 1,1',1''-phosphinylidynetris-
- J-525137
- NSC221655
- EINECS 229-118-2
- Tris-tetramethylene phosphoric triamide
- AS-19135
- Tris(N,N-tetramethylene)phosphoric acid triamide, >=98.0% (GC)
- 6415-07-2
- Tripyrrolidinylphosphinoxid
- 1,1',1''-phosphoryltripyrrolidine
- T2952
- Tri(pyrrolidin-1-yl)phosphineoxide
- C12H24N3OP
- 1-dipyrrolidin-1-ylphosphorylpyrrolidine
- FT-0636142
- DTXSID50214357
- NS00046304
- NSC-221656
- Tris(N,N-tetramethylene)phosphoricacidtriamide
- MFCD00014095
- SY019082
- Tris(N,N-tetramethylene)phosphoric Acid Triamide
-
- MDL: MFCD00014095
- インチ: InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
- InChIKey: GQOGEHIVQIMJMO-UHFFFAOYSA-N
- ほほえんだ: O=P(N1CCCC1)(N2CCCC2)N3CCCC3
計算された属性
- せいみつぶんしりょう: 257.165699g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 257.165699g/mol
- 単一同位体質量: 257.165699g/mol
- 水素結合トポロジー分子極性表面積: 26.8Ų
- 重原子数: 17
- 複雑さ: 257
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.120 g/mL at 20 °C(lit.)
- ゆうかいてん: 140-142°C
- ふってん: 133°C/1mmHg(lit.)
- フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >
- 屈折率: n20/D 1.514
- PSA: 36.60000
- LogP: 2.19560
Tris(N,N-tetramethylene)phosphoric Acid Triamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- 福カードFコード:10-21
- セキュリティ用語:S23;S24/25
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
Tris(N,N-tetramethylene)phosphoric Acid Triamide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Tris(N,N-tetramethylene)phosphoric Acid Triamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121334-25g |
Tripyrrolidinophosphine Oxide |
6415-07-2 | 98% | 25g |
$66 | 2022-12-27 | |
| abcr | AB401603-25 g |
Tris(N,N-tetramethylene)phosphoric acid triamide, 95%; . |
6415-07-2 | 95% | 25g |
€138.80 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10820-25g |
Tris(N,N-tetramethylene)phosphoric Acid Triamide |
6415-07-2 | 25g |
¥278.0 | 2021-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100763-25ml |
Tris(N,N-tetramethylene)phosphoric Acid Triamide |
6415-07-2 | 98% | 25ml |
¥299.90 | 2023-09-01 | |
| TRC | T889490-5g |
Tris(N,N-tetramethylene)phosphoric Acid Triamide |
6415-07-2 | 5g |
$144.00 | 2023-05-17 | ||
| Ambeed | A396022-5g |
Tri(pyrrolidin-1-yl)phosphine oxide |
6415-07-2 | 98% | 5g |
$16.0 | 2025-03-05 | |
| Ambeed | A396022-1g |
Tri(pyrrolidin-1-yl)phosphine oxide |
6415-07-2 | 98% | 1g |
$11.0 | 2025-03-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2952-25G |
Tripyrrolidinophosphine Oxide |
6415-07-2 | >98.0%(GC) | 25g |
¥890.00 | 2024-04-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93404-25ML |
Tris(N,N-tetramethylene)phosphoric Acid Triamide |
6415-07-2 | 25ml |
¥5330.7 | 2023-11-15 | ||
| eNovation Chemicals LLC | D488184-500g |
Tris(pyrrolidinophosphine) oxide |
6415-07-2 | 97% | 500g |
$800 | 2024-06-05 |
Tris(N,N-tetramethylene)phosphoric Acid Triamide 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
6415-07-2 (Tris(N,N-tetramethylene)phosphoric Acid Triamide) 関連製品
- 101347-44-8(1,4,7,10-Tetraoxa-13-azacyclopentadecane,13-[bis(1-aziridinyl)phosphinyl]-)
- 2283-11-6(tris(diethylamino)phosphine)
- 6415-07-2(Tris(N,N-tetramethylene)phosphoric Acid Triamide)
- 15312-14-8(Aziridine,1,1',1''-phosphinylidynetris[2,2-dimethyl- (9CI))
- 680-31-9(Hexamethylphosphoramide)
- 117112-23-9(Phosphonic diamide,P-1-aziridinyl-N'-cyclohexyl-N,N-dimethyl-)
- 4441-12-7(Tri(4-morpholinyl)phosphine Oxide)
- 122121-89-5(Phosphoric triamide,pentaethyl(hydroxymethyl)- (9CI))
- 13954-38-6(Tripiperidinophosphine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6415-07-2)Tris(N,N-tetramethylene)phosphoric Acid Triamide

清らかである:99%
はかる:500g
価格 ($):568.0